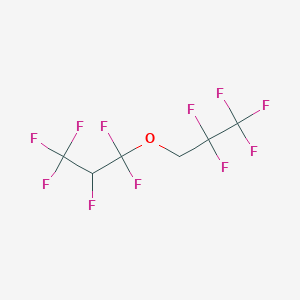
1H,1H,2'H-Perfluorodipropyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H,1H,2’H-Perfluorodipropyl ether: is an organic compound with the molecular formula C6H3F11O and a molecular weight of 300.07 g/mol . It is a clear, colorless liquid with a boiling point of 86°C at 761 Torr and a density of 1.5844 g/cm³ . This compound is known for its unique chemical properties, particularly its high fluorine content, which imparts significant chemical stability and resistance to degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2’H-Perfluorodipropyl ether is synthesized through a reaction between hexafluoropropylene and pentafluoro-1-propanol . The reaction typically involves the following steps:
- The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the ether linkage.
- The reaction mixture is then purified to isolate the desired product.
Hexafluoropropylene: is reacted with under controlled conditions.
Industrial Production Methods: The industrial production of 1H,1H,2’H-Perfluorodipropyl ether follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale reactors to handle the reactants and catalysts.
- Continuous monitoring and control of reaction conditions to ensure high yield and purity.
- Advanced purification techniques such as distillation and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2’H-Perfluorodipropyl ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ether to its corresponding alcohols.
Substitution: The ether can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Various substituted perfluorinated ethers.
Scientific Research Applications
1H,1H,2’H-Perfluorodipropyl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its chemical stability and inertness.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1H,1H,2’H-Perfluorodipropyl ether involves its interaction with molecular targets and pathways, primarily due to its high fluorine content. The fluorine atoms impart significant hydrophobicity and chemical stability, allowing the compound to interact with various biological membranes and proteins. These interactions can influence the compound’s distribution, metabolism, and excretion in biological systems .
Comparison with Similar Compounds
- 1H,1H,2H-Perfluorooctyl ether
- 1H,1H,2H-Perfluorodecyl ether
- 1H,1H,2H-Perfluorododecyl ether
Comparison: 1H,1H,2’H-Perfluorodipropyl ether is unique due to its specific molecular structure and properties. Compared to other perfluorinated ethers, it has a shorter carbon chain, which affects its boiling point, density, and solubility. The high fluorine content provides exceptional chemical stability and resistance to degradation, making it suitable for various applications where other compounds may not perform as well .
Properties
IUPAC Name |
1,1,1,2,3,3-hexafluoro-3-(2,2,3,3,3-pentafluoropropoxy)propane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F11O/c7-2(4(10,11)12)5(13,14)18-1-3(8,9)6(15,16)17/h2H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOROOXPAFHWVRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)F)OC(C(C(F)(F)F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F11O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380985 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-28-8 |
Source


|
| Record name | 1H,1H,2'H-Perfluorodipropyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50380985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

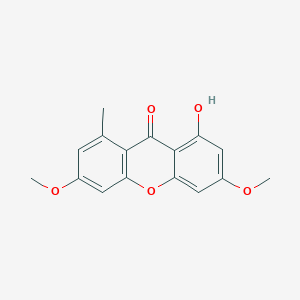
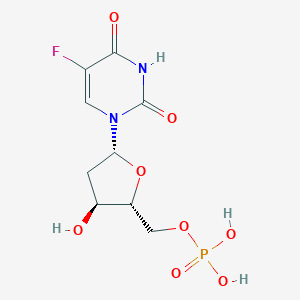
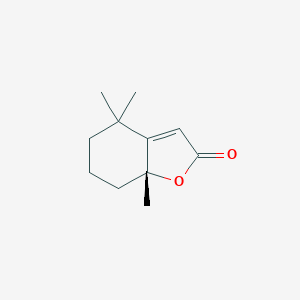
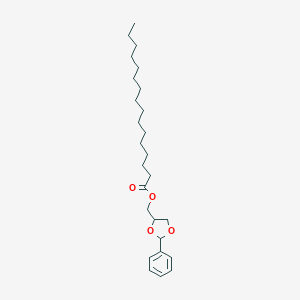
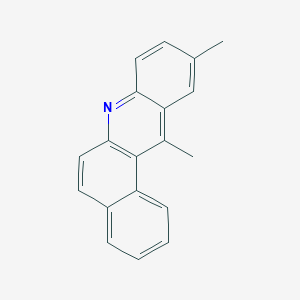
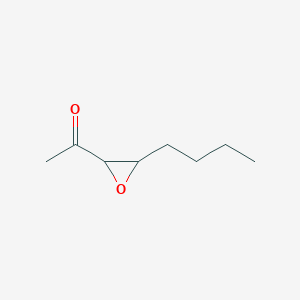
![2,5,8,11-Tetraoxabicyclo[10.4.0]hexadecane](/img/structure/B95009.png)
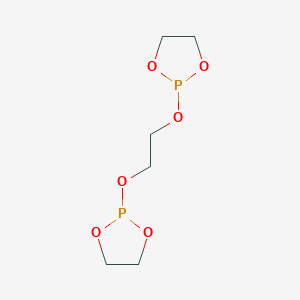
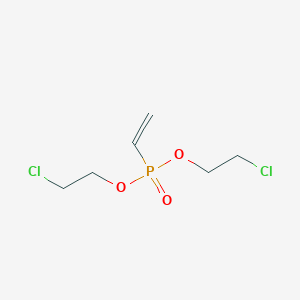

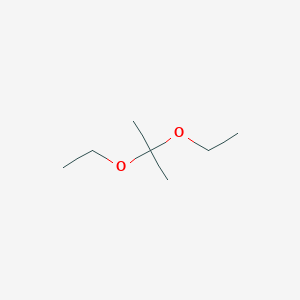
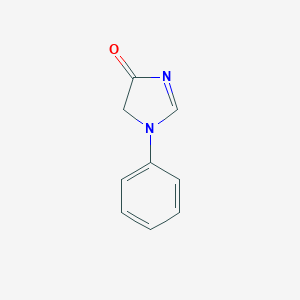
![3,3a,4,5-Tetrahydro-1H-pyrrolo[2,3-b]pyridine-2,6-dione](/img/structure/B95024.png)
